
2-Benzyl-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzyl-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium iodide is a quaternary ammonium salt derived from the isoquinoline alkaloid family. Isoquinoline alkaloids are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium iodide typically involves the quaternization of 2-Benzyl-2-methyl-1,2,3,4-tetrahydroisoquinoline with an alkylating agent such as methyl iodide. The reaction is usually carried out in an aprotic solvent like acetonitrile or acetone under reflux conditions. The reaction can be represented as follows:
2-Benzyl-2-methyl-1,2,3,4-tetrahydroisoquinoline+Methyl iodide→2-Benzyl-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium iodide
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of microwave-assisted synthesis can also be explored to reduce reaction times and improve yields.
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium iodide can undergo various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form benzyl alcohol or benzaldehyde derivatives.
Reduction: The compound can be reduced to form the corresponding tetrahydroisoquinoline.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position or the quaternary ammonium center.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as sodium ethoxide (NaOEt) or sodium methoxide (NaOMe) in aprotic solvents.
Major Products Formed
Oxidation: Benzyl alcohol, benzaldehyde.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Various substituted isoquinoline derivatives.
Scientific Research Applications
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential neuroprotective and anti-inflammatory properties.
Medicine: Explored for its potential use in the treatment of neurodegenerative disorders and as an antimicrobial agent.
Industry: Utilized in the development of novel materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-Benzyl-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium iodide involves its interaction with specific molecular targets and pathways. The compound can interact with neurotransmitter receptors in the brain, leading to neuroprotective effects. It may also inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A parent compound with similar structural features but lacking the benzyl and methyl groups.
2-Benzyl-1,2,3,4-tetrahydroisoquinoline: Similar to the target compound but without the quaternary ammonium center.
2-Methyl-1,2,3,4-tetrahydroisoquinoline: Lacks the benzyl group but shares the methyl and isoquinoline core structure.
Uniqueness
2-Benzyl-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium iodide is unique due to its quaternary ammonium center, which imparts distinct physicochemical properties and reactivity compared to its analogs. This structural feature enhances its solubility in polar solvents and its ability to interact with biological targets, making it a valuable compound for various scientific applications .
Properties
CAS No. |
87993-10-0 |
|---|---|
Molecular Formula |
C17H20IN |
Molecular Weight |
365.25 g/mol |
IUPAC Name |
2-benzyl-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium;iodide |
InChI |
InChI=1S/C17H20N.HI/c1-18(13-15-7-3-2-4-8-15)12-11-16-9-5-6-10-17(16)14-18;/h2-10H,11-14H2,1H3;1H/q+1;/p-1 |
InChI Key |
GXCPUKCAOWJOLE-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]1(CCC2=CC=CC=C2C1)CC3=CC=CC=C3.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


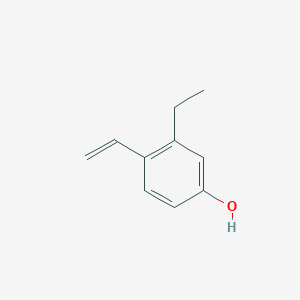
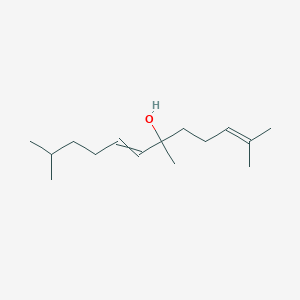
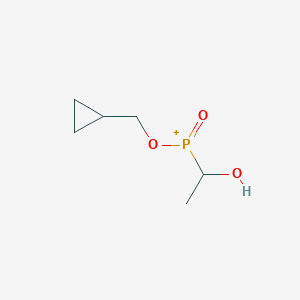
![3-{2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy}decahydronaphthalen-2-ol](/img/structure/B14398563.png)
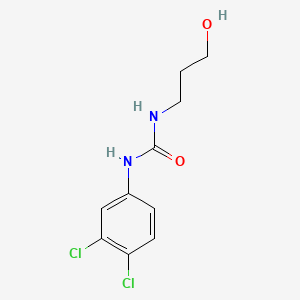
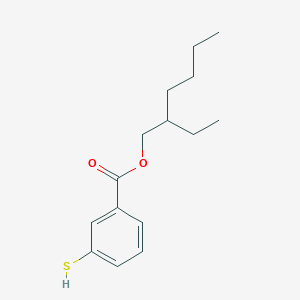
![10-[3-(Dimethylamino)-2-methylpropyl]-10H-phenothiazin-1-OL](/img/structure/B14398600.png)
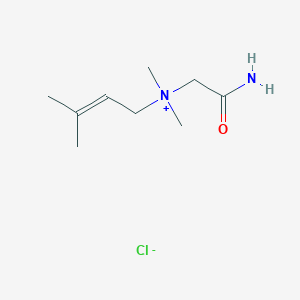
![{[2,2-Diphenyl-3-(propan-2-yl)oxetan-3-yl]oxy}(trimethyl)silane](/img/structure/B14398631.png)
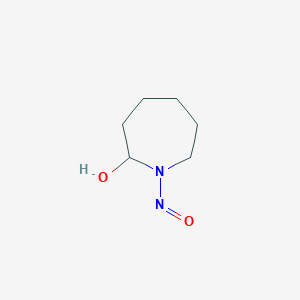
![N-([1,1'-Biphenyl]-3-yl)-2-bromopropanamide](/img/structure/B14398642.png)
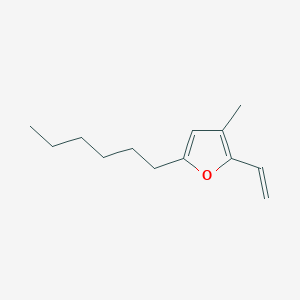

![2-[[2-(Diethylamino)-6-(2-hydroxyethylamino)pyrimidin-4-yl]amino]ethanol](/img/structure/B14398663.png)
